molecular formula C20H17Cl2O2P B14450194 4-(Pyren-1-yl)butyl phosphorodichloridate CAS No. 76867-01-1

4-(Pyren-1-yl)butyl phosphorodichloridate

Cat. No.: B14450194
CAS No.: 76867-01-1
M. Wt: 391.2 g/mol
InChI Key: YSYVHBGFCHQMON-UHFFFAOYSA-N
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Description

4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.

Major Products

    Phosphoramidates: Formed by reaction with amines.

    Phosphorates: Formed by reaction with alcohols.

    Phosphorothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.

    Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.

    Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.

Properties

CAS No.

76867-01-1

Molecular Formula

C20H17Cl2O2P

Molecular Weight

391.2 g/mol

IUPAC Name

1-(4-dichlorophosphoryloxybutyl)pyrene

InChI

InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2

InChI Key

YSYVHBGFCHQMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl

Origin of Product

United States

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